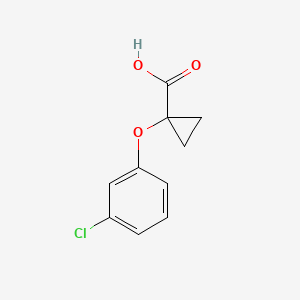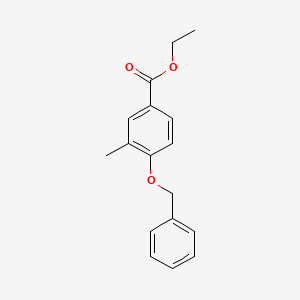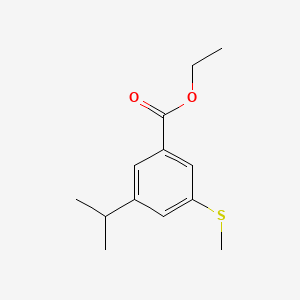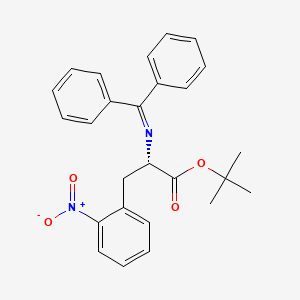
tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate is a complex organic compound that features a tert-butyl group, a diphenylmethylene group, and a nitrophenyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
The synthesis of tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the tert-butyl ester: This step involves the reaction of tert-butyl alcohol with an appropriate acid chloride or anhydride under acidic conditions.
Introduction of the diphenylmethylene group: This step involves the reaction of a suitable amine with diphenylmethane derivatives under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes, altering their conformation, and affecting their catalytic activity.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate can be compared with similar compounds such as:
tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(4-nitrophenyl)propanoate: This compound has a nitro group at a different position on the phenyl ring, which can affect its reactivity and applications.
tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-chlorophenyl)propanoate: The presence of a chlorine atom instead of a nitro group can lead to different chemical properties and reactivity.
tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-methylphenyl)propanoate: The methyl group can influence the compound’s steric and electronic properties, affecting its behavior in chemical reactions.
Eigenschaften
Molekularformel |
C26H26N2O4 |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-(benzhydrylideneamino)-3-(2-nitrophenyl)propanoate |
InChI |
InChI=1S/C26H26N2O4/c1-26(2,3)32-25(29)22(18-21-16-10-11-17-23(21)28(30)31)27-24(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-17,22H,18H2,1-3H3/t22-/m0/s1 |
InChI-Schlüssel |
BFPBLCWCTCSUCW-QFIPXVFZSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1[N+](=O)[O-])N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1[N+](=O)[O-])N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-fluoro-5-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14029615.png)
![1,3-dimethyl-7-phenyl-5-thioxo-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14029622.png)

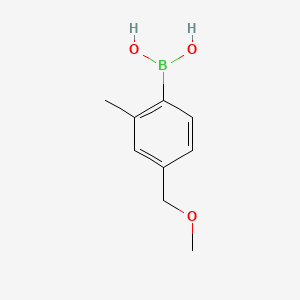
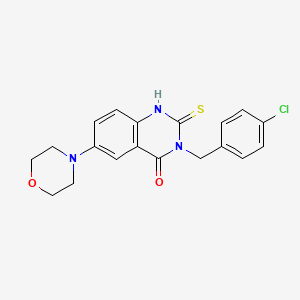

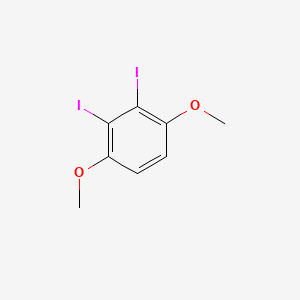
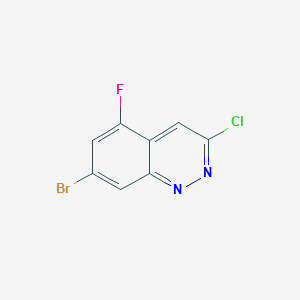
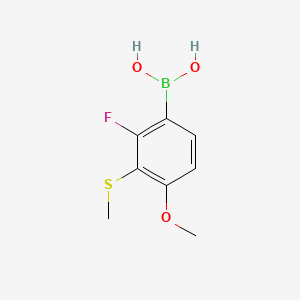
![Tert-butyl (3R)-3-[5-iodo-2-(methylcarbamoyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14029683.png)
![3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14029685.png)
